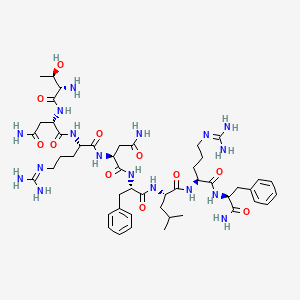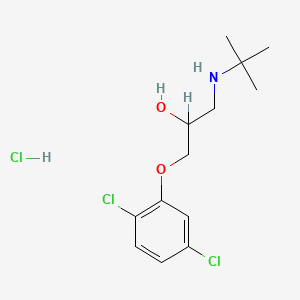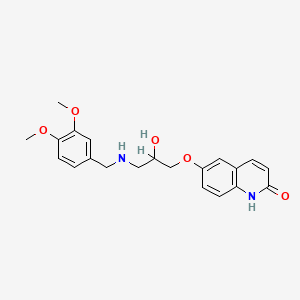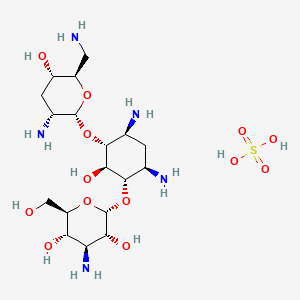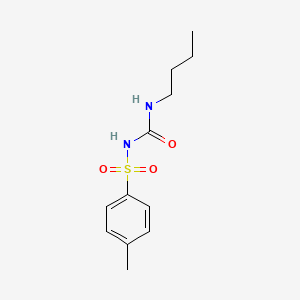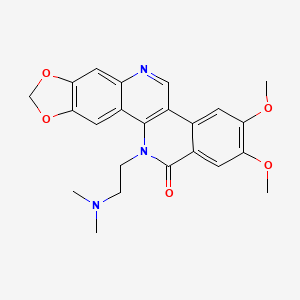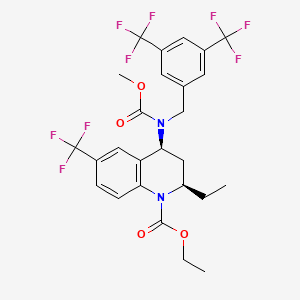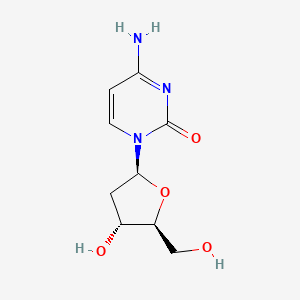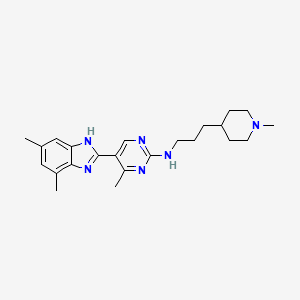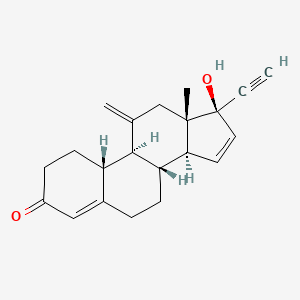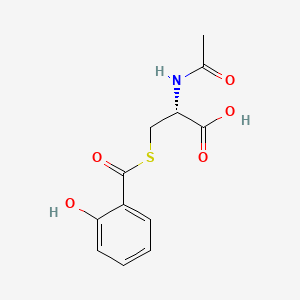
Salnacedin
Overview
Description
Salnacedin: is a small molecule compound with the chemical formula C12H13NO5S and a molecular weight of 283.3 g/mol . It is known for its anti-inflammatory and keratolytic properties, making it useful in the treatment of immune system disorders, skin conditions such as acne vulgaris, dermatitis, and psoriasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salnacedin can be synthesized through a series of chemical reactions involving the appropriate precursors. The detailed synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Salnacedin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Scientific Research Applications
Salnacedin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating immune system disorders, skin conditions, and musculoskeletal disorders
Industry: Utilized in the development of pharmaceuticals and cosmetic products
Mechanism of Action
Salnacedin exerts its effects through its anti-inflammatory and keratolytic activities. It targets specific molecular pathways involved in inflammation and skin cell turnover. The exact molecular targets and pathways may include inhibition of pro-inflammatory cytokines and modulation of keratinocyte activity .
Comparison with Similar Compounds
Salicylic Acid: Known for its keratolytic and anti-inflammatory properties, commonly used in acne treatment.
Benzoyl Peroxide: An antibacterial and keratolytic agent used in acne treatment.
Retinoids: Compounds like tretinoin and adapalene, used for their effects on skin cell turnover and acne treatment.
Uniqueness of Salnacedin: this compound is unique due to its specific combination of anti-inflammatory and keratolytic properties, making it effective in treating a range of skin conditions and immune system disorders. Its molecular structure and mechanism of action distinguish it from other similar compounds .
Properties
CAS No. |
87573-01-1 |
|---|---|
Molecular Formula |
C12H13NO5S |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxybenzoyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H13NO5S/c1-7(14)13-9(11(16)17)6-19-12(18)8-4-2-3-5-10(8)15/h2-5,9,15H,6H2,1H3,(H,13,14)(H,16,17)/t9-/m0/s1 |
InChI Key |
VYPKEODFNOEZGS-VIFPVBQESA-N |
SMILES |
CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O |
Isomeric SMILES |
CC(=O)N[C@@H](CSC(=O)C1=CC=CC=C1O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CSC(=O)C1=CC=CC=C1O)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
87573-01-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Salnacedin; G-201; G 201; G201; G-201,SCY; SCY; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


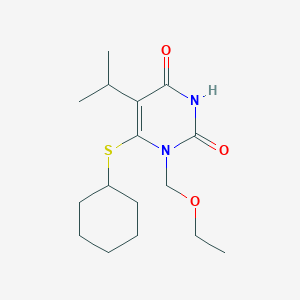
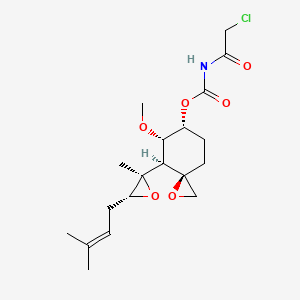
![[[[4'-(6-amino-5H-purin-9-ium-9-yl)-1,3,5-trinitrospiro[cyclohexa-1,3-diene-6,2'-furo[3,4-d][1,3]dioxole]-6'-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1681329.png)
